molecular formula C24H49NO B14234015 N-Dodecyldodecan-1-imine N-oxide CAS No. 439945-17-2

N-Dodecyldodecan-1-imine N-oxide

Cat. No.: B14234015
CAS No.: 439945-17-2
M. Wt: 367.7 g/mol
InChI Key: LRUUZFQPCUFYPV-UHFFFAOYSA-N
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Description

N-Dodecyldodecan-1-imine N-oxide: is a chemical compound with the molecular formula C24H49NO It is characterized by the presence of a long alkyl chain and an imine oxide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Dodecyldodecan-1-imine N-oxide can be synthesized through the oxidation of N-dodecyldodecan-1-imine. The oxidation process typically involves the use of hydrogen peroxide or organic per-acids such as perbenzoic acid or peroxyacetic acid in an organic solvent . The reaction conditions often require a basic medium to facilitate the formation of the N-oxide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using similar reagents and conditions as those used in laboratory synthesis. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-Dodecyldodecan-1-imine N-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions.

    Reduction: It can be reduced back to its corresponding amine.

    Substitution: The imine oxide group can participate in substitution reactions with suitable nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, perbenzoic acid, or peroxyacetic acid in an organic solvent.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed:

    Oxidation: Further oxidized products depending on the reaction conditions.

    Reduction: N-Dodecyldodecan-1-imine.

    Substitution: Various substituted imine oxides.

Scientific Research Applications

N-Dodecyldodecan-1-imine N-oxide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Dodecyldodecan-1-imine N-oxide involves its interaction with molecular targets and pathways. The imine oxide group can participate in redox reactions, influencing the oxidative state of biological systems. It may also interact with enzymes and proteins, affecting their function and activity .

Comparison with Similar Compounds

    N-Dodecyldodecan-1-imine: The parent compound without the oxide group.

    N-Dodecyldodecan-1-amine: A related amine compound.

    N-Dodecyldodecan-1-nitroso: A compound with a nitroso group instead of an oxide.

Uniqueness: N-Dodecyldodecan-1-imine N-oxide is unique due to the presence of the imine oxide functional group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

439945-17-2

Molecular Formula

C24H49NO

Molecular Weight

367.7 g/mol

IUPAC Name

N-dodecyldodecan-1-imine oxide

InChI

InChI=1S/C24H49NO/c1-3-5-7-9-11-13-15-17-19-21-23-25(26)24-22-20-18-16-14-12-10-8-6-4-2/h23H,3-22,24H2,1-2H3

InChI Key

LRUUZFQPCUFYPV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC[N+](=CCCCCCCCCCCC)[O-]

Origin of Product

United States

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